molecular formula C5H7NO2 B14901416 4-Hydroxy-5-methyl-1H-pyrrol-2(5H)-one

4-Hydroxy-5-methyl-1H-pyrrol-2(5H)-one

Cat. No.: B14901416
M. Wt: 113.11 g/mol
InChI Key: LOWWGZQXIRQEAP-UHFFFAOYSA-N
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Description

4-Hydroxy-5-methyl-1,5-dihydro-2H-pyrrol-2-one is a heterocyclic organic compound that belongs to the pyrrolone family. This compound is characterized by a five-membered lactam ring with a hydroxyl group at the 4-position and a methyl group at the 5-position. Pyrrolones are known for their diverse biological activities and are often used as building blocks in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-5-methyl-1,5-dihydro-2H-pyrrol-2-one typically involves the cyclization of 3-cyanoketones under basic conditions. A common method includes the base-assisted cyclization of 3-cyanoketones, which allows for the efficient assembly of the pyrrolone core . Another approach involves the reaction of five-membered lactone precursors with ammonia or amines .

Industrial Production Methods: Industrial production of 4-Hydroxy-5-methyl-1,5-dihydro-2H-pyrrol-2-one often employs scalable synthetic routes that ensure high yield and purity. One such method involves the synthesis of 3-methyl-4-hydroxy-2-butenolide in water, followed by triflic acid-mediated N-benzyl lactam N-deprotection .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-5-methyl-1,5-dihydro-2H-pyrrol-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 4-position can be oxidized to form corresponding ketones.

    Reduction: The compound can be reduced to form dihydropyrrolones.

    Substitution: The methyl group at the 5-position can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions typically involve reagents like halogens and sulfonyl chlorides.

Major Products Formed:

    Oxidation: Formation of 4-oxo-5-methyl-1,5-dihydro-2H-pyrrol-2-one.

    Reduction: Formation of 4-hydroxy-5-methyl-1,5-dihydro-2H-pyrrol-2-one derivatives.

    Substitution: Formation of various substituted pyrrolones depending on the electrophile used.

Scientific Research Applications

4-Hydroxy-5-methyl-1,5-dihydro-2H-pyrrol-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Hydroxy-5-methyl-1,5-dihydro-2H-pyrrol-2-one involves its interaction with various molecular targets and pathways. The hydroxyl group at the 4-position and the methyl group at the 5-position play crucial roles in its biological activity. The compound can interact with enzymes and receptors, leading to modulation of biochemical pathways involved in cell growth and proliferation .

Comparison with Similar Compounds

4-Hydroxy-5-methyl-1,5-dihydro-2H-pyrrol-2-one can be compared with other pyrrolone derivatives:

Properties

IUPAC Name

3-hydroxy-2-methyl-1,2-dihydropyrrol-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO2/c1-3-4(7)2-5(8)6-3/h2-3,7H,1H3,(H,6,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOWWGZQXIRQEAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=CC(=O)N1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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